molecular formula C8H7F3O B147644 2-(Trifluoromethyl)benzyl alcohol CAS No. 346-06-5

2-(Trifluoromethyl)benzyl alcohol

Cat. No. B147644
CAS RN: 346-06-5
M. Wt: 176.14 g/mol
InChI Key: TWQNSHZTQSLJEE-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzyl alcohol is a chemical compound that is part of the benzyl alcohol family, characterized by the presence of a trifluoromethyl group attached to the benzene ring. This functional group significantly influences the chemical and physical properties of the compound, making it a subject of interest in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of compounds related to 2-(trifluoromethyl)benzyl alcohol can involve several methods. For instance, benzylic triflates can be prepared in-situ from benzyl alcohol and then used for further chemical transformations, such as living polymerization of tetrahydrofuran (THF) . Additionally, trifluoromethanesulfonic acid has been used to catalyze Friedel-Crafts alkylations, which could potentially be applied to the synthesis of 2-(trifluoromethyl)benzyl alcohol derivatives .

Molecular Structure Analysis

The molecular structure of 2-(trifluoromethyl)benzyl alcohol would be influenced by the electron-withdrawing trifluoromethyl group. This group can affect the acidity of the adjacent hydroxyl group and the reactivity of the benzyl position. The presence of such a group can facilitate certain reactions, such as deprotonation or electrophilic substitutions, due to the inductive effects and the stabilization of negative charge .

Chemical Reactions Analysis

2-(Trifluoromethyl)benzyl alcohol and its derivatives can undergo various chemical reactions. For example, benzyl alcohols can be converted into benzyl ethers using O-benzylating reagents in the presence of trifluoromethanesulfonic acid . Furthermore, benzylic alcohols can be transformed into different compounds through reactions such as trifluoromethylthiolation, which replaces the hydroxyl group with a trifluoromethylthiol group . Oxidative rearrangements can also occur, leading to the formation of benzyl fluoromethyl ethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(trifluoromethyl)benzyl alcohol would be influenced by the trifluoromethyl group. This group is known to increase the acidity of adjacent protons and to confer a higher degree of electronegativity to the compound. The presence of the trifluoromethyl group can also enhance the stability of the compound and affect its boiling point, solubility, and reactivity . The specific properties of 2-(trifluoromethyl)benzyl alcohol would need to be determined experimentally, but the influence of the trifluoromethyl group is well-documented in the literature.

Scientific Research Applications

Benzylation of Alcohols

2-Benzyloxy-1-methylpyridinium triflate is a stable organic salt used for benzylation of a wide range of alcohols, including 2-(trifluoromethyl)benzyl alcohol, achieving good to excellent yields (Poon & Dudley, 2006).

O-Benzylating Reagent

2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT), an acid-catalyzed O-benzylating reagent, can react with functionalized alcohols, including 2-(trifluoromethyl)benzyl alcohol, to produce benzyl ethers in good yields. This process is noted for its high atom economy and stable crystalline solid form (Yamada, Fujita, & Kunishima, 2012).

Secondary Benzylation

A method using secondary benzyl alcohol in combination with metal triflates, including lanthanoid and scandium triflate, has been developed for secondary benzylation of various nucleophiles. This process can be catalyzed by trifluoromethanesulfonic acid and is applicable even to acid-sensitive functional groups (Noji et al., 2003).

Catalyzed Benzylic Arylation

Trivalent indium has been used to catalyze the direct addition of benzylic C–H bond in 2-methylazaarenes to trifluoromethyl ketones, demonstrating the potential of this method in functionalizing 2-(trifluoromethyl)benzyl alcohols (Jamal & Teo, 2015).

Photocatalytic Oxidation

Titanium dioxide photocatalysts have been used for the photocatalytic oxidation of benzyl alcohol derivatives, including 2-(trifluoromethyl)benzyl alcohol, into corresponding aldehydes under both UV and visible light irradiation. This process is characterized by high conversion and selectivity (Higashimoto et al., 2009).

Biosynthesis in E. coli

Engineering Escherichia coli for the biosynthesis of benzyl alcohol from glucose has been explored. This process involves multiple heterologous and endogenous steps, potentially applicable for producing 2-(trifluoromethyl)benzyl alcohol derivatives (Pugh, Mckenna, Halloum, & Nielsen, 2015).

Safety And Hazards

2-(Trifluoromethyl)benzyl alcohol is combustible and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

2-(Trifluoromethyl)benzyl alcohol finds widespread applications in pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties . The market for 2-(Trifluoromethyl)benzyl alcohol is expected to grow, influenced by factors such as changing consumer demands, technological advancements, and economic trends .

properties

IUPAC Name

[2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQNSHZTQSLJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188166
Record name 2-(Trifluoromethyl)benzylic alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)benzyl alcohol

CAS RN

346-06-5
Record name 2-(Trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)benzylic alcohol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000346065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trifluoromethyl)benzylic alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)benzylic alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
E Marzi, A Spitaleri, F Mongin… - European Journal of …, 2002 - Wiley Online Library
It was possible to functionalize the three fluorobenzyl alcohols and the three 2‐(fluorophenyl)ethanols by metalation and subsequent carboxylation, the prototype electrophilic trapping …
FT DE, AC DE, VF DE, SD DE, SHF DE… - ANGEW. CHEM. INT …, 2004 - sumobrain.org
PROCESS FOR THE PREPARATION OF α-ALKYL-2-(TRIFLUOROMETHYL)-BENZYL ALCOHOLS - BASF SE Login| Sign Up| Help| Contact| Patent Searching and Data Home | Search …
Number of citations: 0 www.sumobrain.org
A Long, P James, OP Ward - Biotechnology and …, 1989 - sciencemadness.org
The conversion of benzaldehyde to optically active L-phenylacetyl carbinol by yeast fermentation is a key step in the manufacture of L-ephedrine.’Typical fermentation raw materials are …
Number of citations: 62 sciencemadness.org
T Tai, M Yamashita, M Takeda, H Naito - Fluoride, 1986 - fluorideresearch.org
… 2-trifluoromethylbenzyl alcohol, and 2-trifluoromethylbenzoyl chloride followed pattern A. 3and 4-fluorotoluene, 2-and 3-fluorobenzoic acid, 2-and 3-fluorobenzaldehyde, 2-and 4-…
Number of citations: 1 www.fluorideresearch.org
S Large, N Roques, BR Langlois - The Journal of Organic …, 2000 - ACS Publications
Provided that DMF (or another N,N-dialkylformamide) is present in the reaction medium, at least in a catalytic amount, fluoroform trifluoromethylates efficiently carbonyl compounds, …
Number of citations: 260 pubs.acs.org
KM Markovich, V Tantishaiyakul… - Journal of medicinal …, 1992 - ACS Publications
The 5, 8-difluoro (4), 5-iodo (5), 8-iodo (6), and 5-trifluoromethyl (7) derivatives of trimetoquinol (TMQ, 1) have been synthesized and evaluated for their ability to stimulate 8i (guinea pig …
Number of citations: 46 pubs.acs.org
H Slimi, Z Litim, T Ollevier, J Kraïem - ACS Omega, 2023 - ACS Publications
… 2-Trifluoromethyl benzyl alcohol 1j provided the symmetric ether 2j in moderate yield (56%) at 120 C. We noticed that para-substituted benzylic alcohols led to the corresponding ethers …
Number of citations: 0 pubs.acs.org
VV Babkina, W Albuquerque, YM Haiduk, W Michalak… - Molecular …, 2023 - Elsevier
A clean and selective “on-water-on-air” oxidation of primary alcohols to the corresponding aldehydes with mycelium lyophilisates of the non-toxic white-rot fungus Bjerkandera adusta …
Number of citations: 0 www.sciencedirect.com
Y Martinetto, S Basset, B Pégot, C Roch-Marchal… - Molecules, 2021 - mdpi.com
This paper deals with the preparation and the characterization of four new ionic liquids resulting from the pairing of various polyoxotungstates or polyoxomolybdates with the cation …
Number of citations: 4 www.mdpi.com
J Singh, P Saroj, B Kumar, A Kuhad… - Drugs of the Future, 2018 - access.portico.org
Prostaglandin D2 (PGD2), a major prostanoid, releases from activated mast cells. It activates and recruits various inflammatory cells like eosinophils and basophils through DP2 …
Number of citations: 2 access.portico.org

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